4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone

Insecticide Benzophenone Hydrazone Structure-Activity Relationship

4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone (CAS 334931-09-8) is a synthetic benzophenone derivative bearing a 4-chloro substituent on one aromatic ring and a 4-(1,1,2,2-tetrafluoroethoxy) group on the other. With a molecular formula of C15H9ClF4O2 and a molecular weight of 332.68 g/mol, this compound serves as a key intermediate in the synthesis of insecticidally active benzophenone hydrazone derivatives, where the tetrafluoroethoxy moiety functions as a perhaloalkoxy pharmacophore essential for biological activity.

Molecular Formula C15H9ClF4O2
Molecular Weight 332.67 g/mol
CAS No. 334931-09-8
Cat. No. B3336638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone
CAS334931-09-8
Molecular FormulaC15H9ClF4O2
Molecular Weight332.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC(C(F)F)(F)F
InChIInChI=1S/C15H9ClF4O2/c16-11-5-1-9(2-6-11)13(21)10-3-7-12(8-4-10)22-15(19,20)14(17)18/h1-8,14H
InChIKeyGGVJXTMLVIPQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone (CAS 334931-09-8): A Specialized Fluorinated Benzophenone Building Block for Agrochemical and Materials R&D


4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone (CAS 334931-09-8) is a synthetic benzophenone derivative bearing a 4-chloro substituent on one aromatic ring and a 4-(1,1,2,2-tetrafluoroethoxy) group on the other . With a molecular formula of C15H9ClF4O2 and a molecular weight of 332.68 g/mol, this compound serves as a key intermediate in the synthesis of insecticidally active benzophenone hydrazone derivatives, where the tetrafluoroethoxy moiety functions as a perhaloalkoxy pharmacophore essential for biological activity [1][2].

Why Generic Benzophenone Analogs Cannot Replace 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone in Structure-Activity-Dependent Applications


In the benzophenone hydrazone insecticide class, biological activity is strictly contingent on the nature of the 4-position substituents on both aromatic rings. Published structure-activity relationship (SAR) studies demonstrate that good insecticidal activity is observed only when one ring carries a halogen (e.g., chlorine) and the other carries a perhaloalkoxy group such as tetrafluoroethoxy [1]. Replacement of the tetrafluoroethoxy group with smaller alkoxy (e.g., methoxy, ethoxy) or non-fluorinated substituents abolishes activity. Similarly, the absence of the 4-chloro group or its substitution with non-halogen moieties results in substantial loss of potency [1][2]. Therefore, generic benzophenones lacking this precise substitution pattern cannot serve as functional replacements for 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone in applications where this pharmacophore is required.

Quantitative Differentiation Evidence for 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone: Comparative Activity, Physicochemical, and Procurement-Relevant Data


Insecticidal Activity of Hydrazone Derivatives: Perhaloalkoxy (Tetrafluoroethoxy) vs. Methoxy and Unsubstituted Analogs

The benzophenone hydrazone derivative synthesized from 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone belongs to the perhaloalkoxy subclass, which is explicitly required for insecticidal activity. The seminal SAR study by Böger et al. (2001) established that good activity against chewing pests, including Spodoptera littoralis, was found only when the benzophenone core carried a halogen at one 4-position and a triflate or perhaloalkoxy group at the other 4-position [1]. In the prior extended summary by Dürr et al. (1999), perhaloalkoxy-substituted benzophenonehydrazones demonstrated high levels of activity against lepidopteran pests in greenhouse trials, with the explicit note that for optimum activity, the perhaloalkoxy substituents should be relatively small, directly implicating the tetrafluoroethoxy group as an optimally sized moiety [2]. By contrast, benzophenone hydrazones with methoxy, ethoxy, or unsubstituted phenyl rings did not exhibit comparable insecticidal efficacy [1].

Insecticide Benzophenone Hydrazone Structure-Activity Relationship Spodoptera littoralis

Synthetic Utility as a Hydrazone Precursor: Documented Transformation Pathway

4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone has a documented role as a direct precursor to [1-(4-Chloro-phenyl)-1-[4-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-meth-(E)-ylidene]-hydrazine, the key intermediate for acylated hydrazone insecticides [1]. The reaction proceeds via condensation with hydrazine in ethanol. This specific transformation is not accessible from non-ketone analogs or from benzophenones lacking the tetrafluoroethoxy group, as the ketone carbonyl is the essential reactive handle. The downstream acylated hydrazone derivatives are the compounds that demonstrate field-level efficacy in semi-field trials against Spodoptera littoralis [2].

Synthetic Intermediate Hydrazone Formation Agrochemical Synthesis

Physicochemical Properties: LogP and Hydrogen Bonding Profile vs. Non-Fluorinated Benzophenone Analogs

The introduction of the tetrafluoroethoxy group significantly alters the physicochemical profile of the benzophenone core compared to non-fluorinated analogs. Computed LogP for 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone is approximately 5.5 [1], indicating substantially higher lipophilicity than 4-chloro-4'-hydroxybenzophenone (estimated LogP ~3.3) or 4-chloro-4'-methoxybenzophenone (estimated LogP ~3.8). This elevated LogP is consistent with the enhanced membrane permeation required for insecticidal activity. Additionally, the compound has zero hydrogen bond donors and six hydrogen bond acceptors, compared to 1 donor/3 acceptors for 4-chloro-4'-hydroxybenzophenone, which affects solubility, formulation behavior, and biological partitioning [1].

Lipophilicity LogP Drug Design Agrochemical Physicochemical Properties

PFAS Regulatory Screening Relevance: Fluorinated vs. Non-Fluorinated Benzophenone Intermediates

4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone is flagged in the Global PFAS Screening Database due to its perfluorinated ethoxy side chain (-OCF2CF2H), classifying it as a substance of potential regulatory concern under emerging PFAS restrictions [1]. By contrast, non-fluorinated benzophenone analogs such as 4-chloro-4'-hydroxybenzophenone or 4-chloro-4'-methoxybenzophenone do not fall under PFAS definitions. This regulatory dimension is increasingly critical for procurement decisions in both R&D and scale-up contexts, as fluorinated intermediates face evolving restrictions in the EU (REACH) and other jurisdictions [1].

PFAS Regulatory Compliance Fluorinated Aromatic Environmental Fate

Commercial Availability and Purity Specifications from Authoritative Suppliers

4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone is commercially available from specialized fluorochemical suppliers. ABCR GmbH offers the compound at 98% purity (Product AB148335) . Fluorochem lists it under product code F033017 with full GHS classification (H302, H315, H319, H335) . This purity specification is consistent with research-grade use as a synthetic intermediate. In contrast, many non-fluorinated benzophenone analogs (e.g., 4-chloro-4'-hydroxybenzophenone) are available at higher purities (≥99%) and from a broader supplier base, reflecting their more commoditized status. The more limited supplier landscape for the tetrafluoroethoxy derivative implies longer lead times and higher procurement costs, factors that must be weighed in project planning.

Procurement Purity Supplier Comparison Laboratory Supply

High-Value Application Scenarios for 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone in Agrochemical and Materials R&D


Agrochemical Lead Optimization: Synthesis of Perhaloalkoxy Benzophenone Hydrazone Insecticides

Use 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone as the key ketone building block for synthesizing insecticidal benzophenone hydrazone derivatives via condensation with hydrazine, followed by acylation [3]. The tetrafluoroethoxy group fulfills the perhaloalkoxy requirement that SAR studies have shown to be essential for activity against Spodoptera littoralis and other lepidopteran pests [1][2].

Physicochemical Profiling in Fluorinated Agrochemical Candidate Design

Employ this compound as a model substrate for studying the impact of perhaloalkoxy substitution on LogP (computed LogP ≈ 5.5), hydrogen bonding capacity (0 donors, 6 acceptors), and membrane permeation [3]. Comparative studies against non-fluorinated analogs (LogP ~3.3–3.8) provide quantitative insight into how fluorination modulates bioavailability and environmental fate in lead optimization programs.

PFAS Regulatory Impact Assessment for Fluorinated Agrochemical Intermediates

Utilize 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone as a case compound for evaluating PFAS classification implications in agrochemical R&D pipelines. As a flagged substance in the Global PFAS Screening Database [4], it serves as a benchmark for assessing regulatory risk, guiding procurement decisions on whether to continue with perhaloalkoxy chemotypes or pivot to non-fluorinated alternatives in early-stage development.

Specialty Fluorochemical Intermediate Sourcing and Scale-Up Feasibility Assessment

For process chemistry teams, this compound represents a procurement challenge that requires engagement with specialized fluorochemical suppliers such as Fluorochem and ABCR . The 98% purity specification and limited supplier base necessitate early-stage supply chain planning, purity verification protocols, and cost-benefit analysis relative to more commoditized benzophenone intermediates.

Quote Request

Request a Quote for 4-Chloro-[4'-(1,1,2,2-tetrafluoroethoxy)]benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.